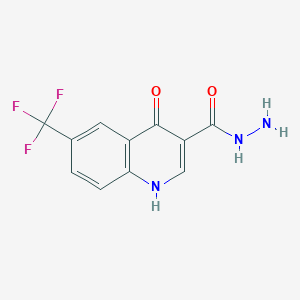
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group at the 6th position, a hydroxy group at the 4th position, and a carbohydrazide group at the 3rd position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions. One common method starts with the preparation of 4-hydroxy-6-(trifluoromethyl)quinoline, which is then converted to the carbohydrazide derivative through a reaction with hydrazine hydrate under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the hydroxy, trifluoromethyl, and carbohydrazide groups .
化学反応の分析
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa
Medicine: Potential antitubercular agent due to its activity against Mycobacterium tuberculosis
Industry: May be used in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of essential biomolecules in bacteria, leading to their death. The compound may target enzymes involved in cell wall synthesis or DNA replication .
類似化合物との比較
4-Hydroxy-8-(trifluoromethyl)quinoline: Similar structure but with the trifluoromethyl group at the 8th position.
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness: 4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
特性
分子式 |
C11H8F3N3O2 |
|---|---|
分子量 |
271.19 g/mol |
IUPAC名 |
4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChIキー |
WZXXWYZXRGFFFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















